molecular formula C7H5FN2O B1593130 7-Fluoro-1H-indazol-3-ol CAS No. 1000342-29-9

7-Fluoro-1H-indazol-3-ol

Cat. No. B1593130
M. Wt: 152.13 g/mol
InChI Key: ZBFVAAYQGCHRIM-UHFFFAOYSA-N
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Description

7-Fluoro-1H-indazol-3-ol is a heterocyclic compound. Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of 1H-indazoles, including 7-Fluoro-1H-indazol-3-ol, has been explored through various routes . One of the common methods is the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .


Molecular Structure Analysis

The molecular formula of 7-Fluoro-1H-indazol-3-ol is C7H5FN2O . The molecular weight is 152.13 g/mol .


Chemical Reactions Analysis

The cyclization process in the synthesis of 1H-indazoles is greatly affected by the hydrogen bond . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine .


Physical And Chemical Properties Analysis

7-Fluoro-1H-indazol-3-ol has a molecular weight of 152.13 g/mol . It should be stored sealed in dry conditions at room temperature .

Scientific Research Applications

  • Medicinal Chemistry

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
    • The synthesis strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2 H -indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
    • The work summarizes latest strategies for the synthesis of 1 H - and 2 H -indazoles published during the last five years .
  • Pharmacology

    • Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .
    • They have gained considerable attention in the field of medicinal chemistry .
    • This review aims to summarize the recent advances in various methods for the synthesis of indazole derivatives .
    • The current developments in the biological activities of indazole-based compounds are also presented .
  • Antimicrobial Research

    • The antimicrobial activities of 2-arylidene-6-furfurylidene cyclohexanones and hexahydroindazoles were studied .
    • It was found that the majority of the compounds had moderate-to-high activity against the test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
    • 2,3-Diphenyl-7- (5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole (23) was found to have high antistaphylococcal activity .
  • Synthetic Chemistry

    • Indazoles are used in synthetic chemistry for the development of new synthetic approaches .
    • The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2 H -indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
    • This review article gives a brief outline of optimized synthetic schemes with relevant examples .
  • Drug Development

    • Several recently marketed drugs contain an indazole structural motif .
    • Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Antimicrobial Research

    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Catalysis

    • Indazoles are used in synthetic chemistry for the development of new synthetic approaches .
    • The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2 H -indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
    • This review article gives a brief outline of optimized synthetic schemes with relevant examples .
  • Pharmaceuticals

    • Several recently marketed drugs contain an indazole structural motif .
    • Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Antimicrobial Research

    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety And Hazards

The safety information for 7-Fluoro-1H-indazol-3-ol indicates that it should be handled with caution. The GHS pictogram signal word is "Warning" .

Future Directions

Indazole derivatives have been the focus of recent research due to their wide range of pharmacological activities . The development of new synthetic approaches to indazoles, including 7-Fluoro-1H-indazol-3-ol, is a promising area of future research .

properties

IUPAC Name

7-fluoro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-5-3-1-2-4-6(5)9-10-7(4)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFVAAYQGCHRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646617
Record name 7-Fluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-1H-indazol-3-ol

CAS RN

1000342-29-9
Record name 7-Fluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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